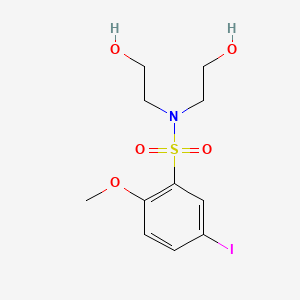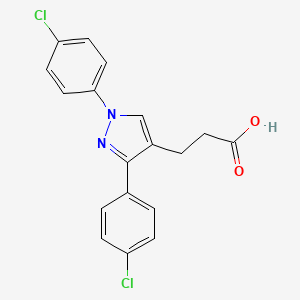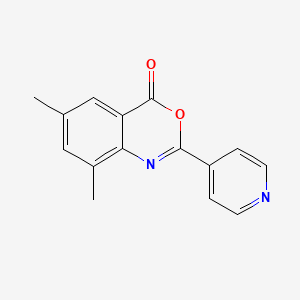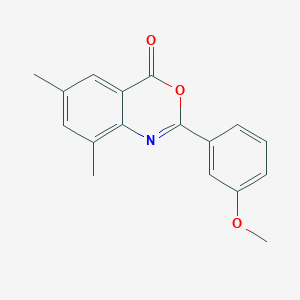
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group, an iodine atom, and hydroxyethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide typically involves the reaction of 5-iodo-2-methoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This involves using high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The reaction is often carried out in a solvent like dichloromethane or toluene to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium thiolate (NaS⁻) or primary amines (RNH₂) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Deiodinated sulfonamide.
Substitution: Sulfonamide derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt essential bacterial processes, leading to antimicrobial effects. The hydroxyethyl groups may also enhance the compound’s solubility and facilitate its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: Similar in having hydroxyethyl groups but lacks the iodine and methoxy groups.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups but has a different core structure.
N,N-bis(2-hydroxyethyl)glycine: Another hydroxyethyl-containing compound with different functional groups.
Uniqueness
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide is unique due to the presence of the iodine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
1428152-64-0 |
|---|---|
Molecular Formula |
C11H16INO5S |
Molecular Weight |
401.22g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-5-iodo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16INO5S/c1-18-10-3-2-9(12)8-11(10)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
InChI Key |
XXCUDHPLVUFDOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)

![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)-](/img/structure/B604161.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)
![2-[5-(2-Amino-5-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B604165.png)



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B604171.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B604172.png)
![6-(3-bromophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604174.png)
![6-(1-benzofuran-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604177.png)
